
BIS THF Nitro Derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“BIS THF Nitro Derivative 1” is a chemical compound with the molecular formula C13H13NO7 and a molecular weight of 295.3 . Its chemical name is (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate . It is an impurity of bis-THF-derived compounds that act as HIV-aspartyl protease inhibitors .
Molecular Structure Analysis
The molecular structure of “BIS THF Nitro Derivative 1” is represented by the SMILES notation: O=C(OC1=CC=C(N=O)C=C1)O[C@H]2C@([H])[C@]3([H])OC2 . Unfortunately, no further details about the molecular structure analysis are available in the retrieved results.Applications De Recherche Scientifique
Energetic and Explosive Materials
Derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) have shown promise as energetic materials, outperforming other fully carbon-nitrated bis(azoles) in detonation performance. These derivatives were synthesized and characterized, revealing superior properties for energetic applications (He & Shreeve, 2015).
Organic Semiconductors
1,7-Dinitroperylene bisimides and 1-nitroperylene bisimides, characterized by FT-IR, NMR, UV–vis spectra, and thermogravimetric analyses, showed stability up to 260 °C. Their quasi-reversible one-electron reductions in THF suggest their potential as stable n-type organic semiconductors for applications resistant to ambient oxidation (Chen & Chow, 2010).
High-Energy Density Materials (HEDMs)
Bis-azole derivatives, characterized by high nitrogen content and heat of formation, have been identified as candidates for HEDMs. The design and theoretical analysis of these compounds highlight their potential in energetic applications due to their predicted high detonation performance and insensitivity to external stimuli (Pu et al., 2020).
Polymerization Catalysis
Nickel complexes derived from N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands showed high activities in ethylene polymerization. The study on the influence of THF and pyridine as common solvent impurities on these complexes' catalytic behavior provides insights into optimizing catalytic systems for polymer production (Zhang et al., 2011).
Nitroaromatic Explosive Detection
Novel polytriphenylamines derivatives with tetraphenylethylene (TPE) units have been developed for the sensitive detection of nitroaromatic explosives like TNT. Their high fluorescence quantum yields and distinct AIE effect demonstrate potential for practical applications in explosive detection (Dong et al., 2018).
Propriétés
Numéro CAS |
288296-64-0 |
|---|---|
Nom du produit |
BIS THF Nitro Derivative 1 |
Formule moléculaire |
C13H13NO7 |
Poids moléculaire |
295.24 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



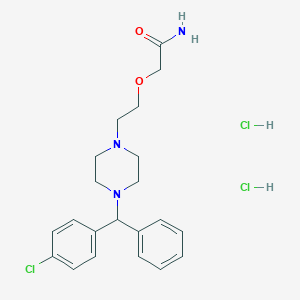
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
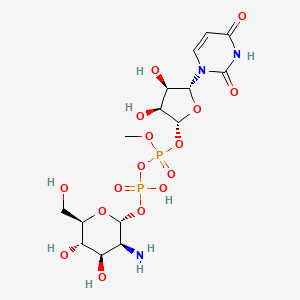
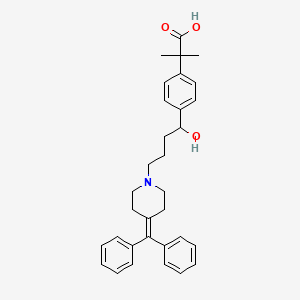
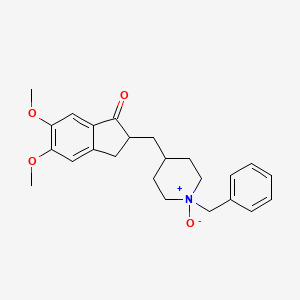
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
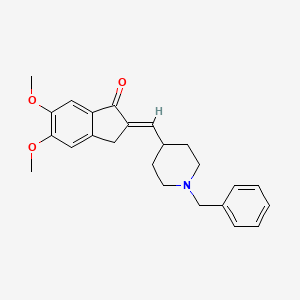
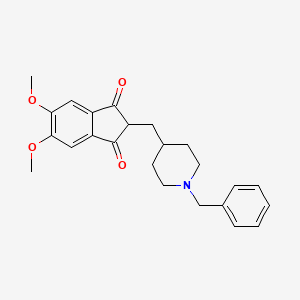
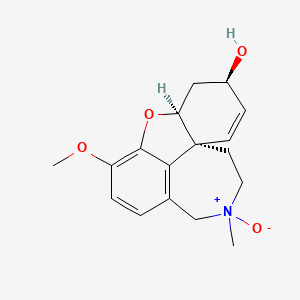
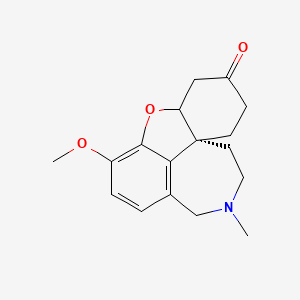
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)